molecular formula C9H8ClI2NO B2697524 2-chloro-N-(2,5-diiodophenyl)propanamide CAS No. 2137595-74-3

2-chloro-N-(2,5-diiodophenyl)propanamide

Cat. No.: B2697524
CAS No.: 2137595-74-3
M. Wt: 435.43
InChI Key: RMHNIVXYGXBSQV-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-diiodophenyl)propanamide is a chemical compound with the molecular formula C9H8ClI2NO and a molecular weight of 435.43 g/mol . It is characterized by the presence of chlorine and iodine atoms attached to a phenyl ring, along with a propanamide group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-(2,5-diiodophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Safety and Hazards

The safety data sheet (SDS) for “2-chloro-N-(2,5-diiodophenyl)propanamide” should be referred to for comprehensive safety and hazard information . Always handle chemicals with appropriate safety measures.

Preparation Methods

The synthesis of 2-chloro-N-(2,5-diiodophenyl)propanamide typically involves the reaction of 2,5-diiodoaniline with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-chloro-N-(2,5-diiodophenyl)propanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-diiodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways and gene expression .

Comparison with Similar Compounds

2-chloro-N-(2,5-diiodophenyl)propanamide can be compared with other halogenated amides, such as:

  • 2-chloro-N-(2,4-diiodophenyl)propanamide
  • 2-chloro-N-(3,5-diiodophenyl)propanamide
  • 2-chloro-N-(2,5-dibromophenyl)propanamide

These compounds share similar structural features but differ in the position and type of halogen atoms attached to the phenyl ring.

Properties

IUPAC Name

2-chloro-N-(2,5-diiodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNIVXYGXBSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)I)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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